molecular formula C15H17NO3 B7590084 5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid

5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid

Cat. No. B7590084
M. Wt: 259.30 g/mol
InChI Key: AXDOFHGATCFIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid, also known as MPBC or 5-MeO-MPBC, is a chemical compound that belongs to the benzofuran family. It has been studied for its potential use in scientific research due to its unique properties and effects on the human body.

Mechanism of Action

The mechanism of action of 5-MeO-5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid involves its binding to the serotonin 5-HT2A receptor, which leads to the activation of various signaling pathways in the brain. This results in changes in the activity of neurons and the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
Studies have shown that 5-MeO-5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid can induce a range of biochemical and physiological effects in the body, including changes in heart rate, blood pressure, and body temperature. It has also been shown to affect the release of various neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and cognition. These effects make it a potential tool for studying the underlying mechanisms of various neurological conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-MeO-5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid in lab experiments is its high affinity for the serotonin 5-HT2A receptor, which makes it a potential tool for studying the role of this receptor in various neurological conditions. However, one of the limitations is that its effects on the human body are not fully understood, and further research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 5-MeO-5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid, including its potential use in the treatment of various neurological conditions such as depression, anxiety, and schizophrenia. It may also be used to study the underlying mechanisms of these conditions and to develop new drugs that target the serotonin 5-HT2A receptor. Additionally, further research is needed to determine its safety and efficacy, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, 5-MeO-5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid is a chemical compound that has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has a high affinity for the serotonin 5-HT2A receptor, which makes it a potential tool for studying the role of this receptor in various neurological conditions. While its effects on the human body are not fully understood, further research is needed to determine its safety and efficacy, as well as its potential for abuse and addiction.

Synthesis Methods

The synthesis of 5-MeO-5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid involves several steps, including the reaction of 5-hydroxyindole with 3-methylpyrrolidine, followed by the reaction of the resulting compound with 2-bromo-1-(4-methoxyphenyl)ethanone. This process results in the formation of 5-MeO-5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid, which can be purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

5-MeO-5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes it a potential tool for studying the role of this receptor in various neurological conditions such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

5-[(3-methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10-4-5-16(8-10)9-11-2-3-13-12(6-11)7-14(19-13)15(17)18/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDOFHGATCFIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid

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